molecular formula C13H14N2 B3032510 2-(Aminomethyl)-N-phenylaniline CAS No. 20877-84-3

2-(Aminomethyl)-N-phenylaniline

Cat. No. B3032510
CAS RN: 20877-84-3
M. Wt: 198.26 g/mol
InChI Key: PGFFGECEBOFNBH-UHFFFAOYSA-N
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Description

The compound "2-(Aminomethyl)-N-phenylaniline" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, structure, and photochemical behavior, which can provide insights into the analysis of similar compounds. For instance, the use of N-phenyl substitutions and their effects on the fluorescence of stilbene derivatives is discussed, which could be relevant to the fluorescence properties of "2-(Aminomethyl)-N-phenylaniline" .

Synthesis Analysis

The synthesis of N-phenyl amino acid derivatives is described using diphenyliodonium bromide, AgNO3, and a catalytic amount of CuBr starting from the relevant amino acid ester . Although this does not directly pertain to "2-(Aminomethyl)-N-phenylaniline," the methodology could potentially be adapted for its synthesis, considering the structural similarities between N-phenyl amino acids and "2-(Aminomethyl)-N-phenylaniline."

Molecular Structure Analysis

The molecular structure and conformation of various N-amino and N-phenyl derivatives have been studied. For example, N-amino-2,5-dimethylpyrrole derivatives were found to have an acoplanar-oriented fragment conformation in the gas phase . This information could be extrapolated to predict the conformation of "2-(Aminomethyl)-N-phenylaniline," which may also exhibit a non-planar structure due to steric hindrance and electronic effects.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of "2-(Aminomethyl)-N-phenylaniline." However, they do provide insights into the reactivity of related compounds. For instance, the local reactivity descriptors in the study of a novel 2-amino-4-phenylquinoline derivative suggest that certain carbon atoms are more reactive sites for nucleophilic attack . This could imply that "2-(Aminomethyl)-N-phenylaniline" may have similar reactive sites that could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their thermodynamic properties, have been calculated at different temperatures . The nonlinear optical behavior of certain compounds due to hyperconjugative interactions and the presence of non-zero first static hyperpolarizability values are also discussed . These properties are significant for understanding the behavior of "2-(Aminomethyl)-N-phenylaniline" in various environments and could be indicative of its potential applications in materials science.

Scientific Research Applications

Materials Science Applications

  • Supramolecular Gels : Derivatives of phenylalanine, like 2-(Aminomethyl)-N-phenylaniline, are used in the creation of low-molecular-weight gelators. These gels find applications in drug delivery, tissue engineering, and environmental cleanup due to their responsive nature to external stimuli (Das, Häring, Haldar, & Díaz Díaz, 2017).

Pharmacological Research

  • Synthesis of Biologically Active Compounds : Research has focused on the synthesis and analysis of derivatives of aromatic amino acids like N-phenylanthranilic acids. These compounds have shown potential in pharmacology, displaying activities such as anti-inflammatory and analgesic effects (Isaev, Yeryomina, Zhukova, Kryuchkova, & Zhegunova, 2014).

Biochemical and Molecular Biology Applications

  • Metabolic Studies : Derivatives of phenylalanine are studied for their role in metabolic pathways, particularly in diseases like phenylketonuria. Investigations into the effects of amino acid supplements on brain phenylalanine levels provide insights into the treatment of such conditions (Moats, Moseley, Koch, & Nelson, 2003).

properties

IUPAC Name

2-(aminomethyl)-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,15H,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFFGECEBOFNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576775
Record name 2-(Aminomethyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-N-phenylaniline

CAS RN

20877-84-3
Record name 2-(Aminomethyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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